molecular formula C10H14Cl2N2O2 B3098137 (3R,4R)-4-(pyridin-2-yl)pyrrolidine-3-carboxylic acid dihydrochloride CAS No. 1330750-49-6

(3R,4R)-4-(pyridin-2-yl)pyrrolidine-3-carboxylic acid dihydrochloride

Cat. No.: B3098137
CAS No.: 1330750-49-6
M. Wt: 265.13
InChI Key: GFSHOQINNOCDCW-FOMWZSOGSA-N
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Description

(3R,4R)-4-(pyridin-2-yl)pyrrolidine-3-carboxylic acid dihydrochloride is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by its pyrrolidine ring substituted with a pyridinyl group and a carboxylic acid group, making it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-4-(pyridin-2-yl)pyrrolidine-3-carboxylic acid dihydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Pyridinyl Group: This step often involves nucleophilic substitution reactions where a pyridinyl group is introduced to the pyrrolidine ring.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or other carboxylating agents.

    Purification and Conversion to Dihydrochloride Salt: The final compound is purified and converted to its dihydrochloride salt form through acid-base reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-4-(pyridin-2-yl)pyrrolidine-3-carboxylic acid dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like hydrogen or metal hydrides.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and other nucleophiles or electrophiles are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

(3R,4R)-4-(pyridin-2-yl)pyrrolidine-3-carboxylic acid dihydrochloride has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (3R,4R)-4-(pyridin-2-yl)pyrrolidine-3-carboxylic acid dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (3R,4R)-4-(pyridin-3-yl)pyrrolidine-3-carboxylic acid: Similar structure but with the pyridinyl group at a different position.

    (3R,4R)-4-(pyridin-4-yl)pyrrolidine-3-carboxylic acid: Another positional isomer with the pyridinyl group at the 4-position.

    (3R,4R)-4-(pyridin-2-yl)pyrrolidine-2-carboxylic acid: Similar compound with the carboxylic acid group at a different position.

Uniqueness

(3R,4R)-4-(pyridin-2-yl)pyrrolidine-3-carboxylic acid dihydrochloride is unique due to its specific stereochemistry and functional group arrangement, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications.

Properties

IUPAC Name

(3R,4R)-4-pyridin-2-ylpyrrolidine-3-carboxylic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2.2ClH/c13-10(14)8-6-11-5-7(8)9-3-1-2-4-12-9;;/h1-4,7-8,11H,5-6H2,(H,13,14);2*1H/t7-,8-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFSHOQINNOCDCW-FOMWZSOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)C(=O)O)C2=CC=CC=N2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](CN1)C(=O)O)C2=CC=CC=N2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R,4R)-4-(pyridin-2-yl)pyrrolidine-3-carboxylic acid dihydrochloride
Reactant of Route 2
(3R,4R)-4-(pyridin-2-yl)pyrrolidine-3-carboxylic acid dihydrochloride
Reactant of Route 3
(3R,4R)-4-(pyridin-2-yl)pyrrolidine-3-carboxylic acid dihydrochloride
Reactant of Route 4
(3R,4R)-4-(pyridin-2-yl)pyrrolidine-3-carboxylic acid dihydrochloride
Reactant of Route 5
(3R,4R)-4-(pyridin-2-yl)pyrrolidine-3-carboxylic acid dihydrochloride
Reactant of Route 6
(3R,4R)-4-(pyridin-2-yl)pyrrolidine-3-carboxylic acid dihydrochloride

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